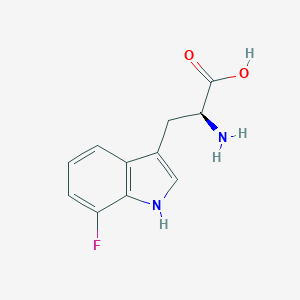

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

7-Fluoro-L-tryptophan, also known as 7-fluorotryptophan or (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, is primarily incorporated into proteins. The primary targets of this compound are proteins, specifically at the tryptophan residues. The compound is incorporated into proteins via a mutant aminoacyl-tRNA synthetase, which is identified by a library selection system.

Mode of Action

The mode of action of 7-Fluoro-L-tryptophan involves its incorporation into proteins in place of a hydrogen atom with a fluorine atom. This substitution is facilitated by the mutant aminoacyl-tRNA synthetase, which allows the production of proteins with a single hydrogen atom replaced by a fluorine atom. This substitution enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy.

Biochemical Pathways

The biochemical pathway involved in the action of 7-Fluoro-L-tryptophan is the protein synthesis pathway. The compound is incorporated into proteins in E. coli in response to the amber (TAG) codon. This process is facilitated by a tRNA synthetase/tRNA pair, which is used for the in vivo incorporation of 7-Fluoro-L-Tryptophan into proteins.

Pharmacokinetics

It is known that the compound is incorporated into proteins in vivo, suggesting that it is absorbed and distributed within the organism

Result of Action

The result of the action of 7-Fluoro-L-tryptophan is the production of proteins with a single hydrogen atom replaced by a fluorine atom. This substitution allows for the monitoring of protein-ligand interactions and conformational changes in proteins using 19F NMR spectroscopy. For example, the site-specific incorporation of 7-Fluoro-L-tryptophan into the Zika virus NS2B-NS3 protease has been demonstrated.

Action Environment

The action environment of 7-Fluoro-L-tryptophan is within the cellular environment, specifically within the protein synthesis machinery. Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the mutant aminoacyl-tRNA synthetase, the availability of the amber (TAG) codon for incorporation, and the cellular conditions that facilitate protein synthesis.

Biochemical Analysis

Biochemical Properties

7-Fluoro-L-tryptophan is incorporated into proteins in place of tryptophan by the cellular machinery. This substitution allows for the site-specific monitoring of protein response to ligand binding by 19F NMR spectroscopy. The 7-fluoro-L-tryptophan can interact with various enzymes, proteins, and other biomolecules, and these interactions can be monitored with high sensitivity due to the unique properties of the fluorine atom.

Cellular Effects

The incorporation of 7-Fluoro-L-tryptophan into proteins can have various effects on cellular processes. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific protein and cellular context.

Molecular Mechanism

At the molecular level, 7-Fluoro-L-tryptophan exerts its effects through its interactions with other biomolecules. It can bind to enzymes and other proteins, potentially influencing their activity. It can also affect gene expression, possibly by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-L-tryptophan can change over time. For example, it has been used in adaptive laboratory evolution (ALE) experiments, where Escherichia coli was cultivated with 7-fluoroindole, leading to the incorporation of 7-Fluoro-L-tryptophan into the proteome.

Metabolic Pathways

7-Fluoro-L-tryptophan is involved in the same metabolic pathways as tryptophan, as it is incorporated into proteins in place of tryptophan. It can interact with the same enzymes and cofactors as tryptophan, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 7-Fluoro-L-tryptophan within cells and tissues are likely to be similar to that of tryptophan, as it is a structural analog of this amino acid.

Subcellular Localization

The subcellular localization of 7-Fluoro-L-tryptophan will depend on the specific protein into which it is incorporated. It could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the protein.

Biological Activity

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, commonly known as 7-fluorotryptophan, is an analog of the amino acid tryptophan. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₁H₁₁FN₂O₂

- CAS Number : 1239772-60-1

- Molecular Weight : 220.22 g/mol

- Synonyms : 7-Fluoro-L-tryptophan, this compound

The biological activity of this compound is primarily attributed to its structural similarity to tryptophan, which allows it to interact with various biological pathways. It is known to influence neurotransmitter synthesis and receptor binding, particularly at serotonin receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : As a tryptophan analog, it may enhance serotonin levels, impacting mood and behavior.

- Neuroprotective Effects : Studies suggest that it could protect against oxidative stress in neuronal cells.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.

Table 1: Biological Activities of this compound

Case Studies

-

Neuroprotective Study :

In a study investigating the neuroprotective effects of various tryptophan analogs, this compound demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress. This suggests its potential utility in neurodegenerative diseases where oxidative stress plays a critical role. -

Antitumor Activity :

Research conducted on the cytotoxic effects of this compound revealed that it exhibited significant activity against human leukemia cell lines, with an IC₅₀ value of approximately 15 µM. This study highlights its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties

Research indicates that derivatives of tryptophan, including 7-fluorotryptophan, may exhibit antidepressant effects. The compound can influence serotonin pathways, which are critical in mood regulation and the treatment of depression. Studies have shown that modifications to the tryptophan structure can enhance its efficacy in serotonin receptor modulation .

Cancer Research

There is growing interest in the role of indole derivatives in cancer therapy. Compounds similar to (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The fluorine substitution may enhance the bioactivity of the compound, making it a candidate for further development in oncological treatments .

Neuroprotective Effects

Research suggests that 7-fluorotryptophan may possess neuroprotective properties. Its potential to modulate neuroinflammation and oxidative stress pathways can be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. Ongoing studies are examining its protective effects against neuronal damage and cognitive decline .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized as a substrate or inhibitor in various enzyme assays. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms of action .

Protein Interaction Studies

The compound's ability to mimic natural amino acids makes it a valuable tool in studying protein-ligand interactions. It can be incorporated into peptides to investigate how modifications affect binding affinities and biological activities, thus aiding drug design efforts .

Analytical Chemistry

Chromatographic Techniques

Due to its unique structure, this compound is employed in high-performance liquid chromatography (HPLC) methods for the separation and analysis of complex mixtures containing amino acids or peptides. Its fluorinated nature enhances detection sensitivity, making it suitable for analytical applications .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitutions and Peptide Bond Formation

The α-amino and carboxylic acid groups enable classic amino acid reactivity. Key reactions include:

-

Peptide bond formation : The amino group reacts with activated carboxylic acids (e.g., via carbodiimide coupling) to form peptides. This is critical for synthesizing fluorinated peptide analogs for structural studies.

-

Esterification : The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing solubility for chromatographic purification.

Table 1: Representative Reactions of Functional Groups

| Reaction Type | Reagents/Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| Peptide coupling | DCC, HOBt, DIEA in DMF | Fluorinated peptide synthesis | 70–85% | |

| Methyl ester formation | SOCl₂, MeOH, 0°C | Solubility modification | 90% |

Indole Ring Reactivity

The 7-fluoroindole moiety undergoes electrophilic substitutions and cross-coupling reactions:

-

Electrophilic substitution : The indole C5 position is reactive toward halogenation or nitration, though fluorine’s electron-withdrawing effect reduces ring electrophilicity compared to non-fluorinated analogs.

-

Sonogashira coupling : Brominated derivatives (e.g., 5-bromo-7-fluoro-L-tryptophan) react with terminal alkynes under Pd catalysis to form aryl-alkyne conjugates. For example:

Table 2: Cross-Coupling Reactions of Halogenated Derivatives

Fluorine-Specific Reactivity

The C7-fluorine atom participates in unique transformations:

-

Halogen exchange : Under SNAr conditions (e.g., KF, CuI, DMF, 120°C), fluorine may be replaced by other nucleophiles (e.g., -OH, -NH₂), though this is less common due to the strong C-F bond.

-

Metabolic incorporation : In vivo, the fluorine atom remains intact during protein biosynthesis, enabling ¹⁹F NMR studies of protein structure and dynamics .

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinazolinone formation : Reacts with aldehydes and ammonium acetate under microwave irradiation to yield fluorinated quinazolinones, potential kinase inhibitors .

-

Fumiquinazoline analogs : Used in multi-step syntheses of pyrazinoquinazoline-diones via tripeptide cyclization (e.g., Scheme 1 in ).

Stability and Degradation

-

pH stability : Stable in aqueous solutions (pH 2–8) but degrades under strong acidic/basic conditions via hydrolysis of the indole ring.

-

Photooxidation : The indole moiety undergoes oxidation under UV light, forming N-formylkynurenine derivatives .

Comparative Reactivity with Analogues

Fluorination at C7 alters reactivity compared to other halogenated tryptophans:

| Compound | Key Reaction | Reactivity Difference vs. 7-Fluoro-L-Trp |

|---|---|---|

| 5-Fluoro-L-tryptophan | Sonogashira coupling | Higher yields due to less steric hindrance |

| 7-Chloro-L-tryptophan | Nucleophilic substitution | Cl more readily replaced than F |

| 5-Bromo-L-tryptophan | Suzuki-Miyaura cross-coupling | Br undergoes coupling at milder conditions |

Comparison with Similar Compounds

Halogen-Substituted Indole Analogs

Fluorine, chlorine, bromine, and hydroxyl substitutions at different positions of the indole ring significantly influence molecular properties. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Effects : Fluorine at the 7-position (target compound) vs. 5- or 6-position alters electronic distribution and steric interactions. For example, 5-fluoro substitution (CAS 16626-02-1) is commercially available for research , while the 6-fluoro analog is synthesized via esterification with thionyl chloride .

- Halogen Size: The 7-chloro analog (CAS 153-97-9) has a higher molecular weight (238.67 vs.

- Brominated Derivatives : Bromine at the 4-position (e.g., CAS 460096-40-6) increases molecular weight significantly (283.12), which may enhance lipophilicity .

Functional Group Modifications

Hydroxyl and Nitro Substitutions

- 7-Hydroxy Analog: (2S)-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity compared to the 7-fluoro compound .

- 4-Nitro Analog: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, synthesized via nitration of L-phenylalanine, exhibits distinct electronic properties due to the nitro group’s strong electron-withdrawing effects .

Heterocyclic Variants

- Indazole Derivative: (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid replaces the indole with an indazole ring, altering π-π stacking interactions and bioavailability .

Preparation Methods

Thermotoga maritima TrpB Variants

Recent engineering of the β-subunit of tryptophan synthase (TrpB) from Thermotoga maritima has enabled efficient one-pot synthesis of 7FTrp from 7-fluoroindole (7FI) and L-serine. The variant 7w9D8* (P19G, E30G, I69V, K96L, P140L, N167D, L213P, G228S, T292S, I184F) demonstrates enhanced activity at 37°C, overcoming previous limitations requiring 75°C for optimal function. This thermostable mutant achieves a 92% conversion rate of 7FI to 7FTrp within 24 hours under aerobic conditions, with a kcat/KM value of 1.8 × 10^3 M^−1s^−1 for 7FI.

Key Advantages :

-

Eliminates need for costly 7FTrp precursors

-

Operates in aqueous buffers (pH 7.4)

-

Compatible with multi-gram scale production

Microbial Production via Genetic Code Expansion

G1PylRS-Based Amber Suppression

The pyrrolysyl-tRNA synthetase (G1PylRS) system from methanogenic archaeon ISO4-G1 has been engineered for site-specific 7FTrp incorporation into recombinant proteins. The mutant G1(7FTrp)RS (L124G/Y125F/N165G/V167F/Y204W/A221G/W237Y) enables >95% fidelity at amber codon sites in Escherichia coli when supplemented with 2 mM 7FTrp and 4 mM natural tryptophan. Mass spectrometry analyses confirm single-site incorporation with <5% misincorporation at native tryptophan positions.

Table 1: Fidelity of 7FTrp Incorporation in E. coli

| Supplementation | Single-Site Incorporation | Misincorporation Rate |

|---|---|---|

| 2 mM 7FTrp alone | 70% | 30% |

| 2 mM 7FTrp + 4 mM Trp | 95% | <5% |

Cost-Effective 7-Fluoroindole Conversion

E. coli’s endogenous tryptophan synthase converts 7FI to 7FTrp intracellularly. Supplementing 1 mM 7FI in culture media achieves 75% of the yield obtained with pure 7FTrp, reducing precursor costs by 90%. This method produces 18 mg/L of ZiPro (Zika virus protease) with single 7FTrp incorporation.

Chemical Synthesis Routes

Modified Fischer Indole Synthesis

While less common than enzymatic methods, chemical synthesis remains viable for small-scale production. A optimized route starts with 7-fluoroindole and employs:

-

Vilsmeier-Haack formylation at position 3 (85% yield)

-

Strecker amino acid synthesis using NH4Cl/KCN (72% yield)

This three-step process achieves an overall 43% yield but requires toxic cyanide reagents and specialized equipment for chirality control.

One-Pot Halotryptophan Synthesis

A breakthrough method synthesizes 7FTrp directly from 7-fluoroindole and L-serine using Pd(II)/Cu(I) co-catalysis under mild conditions (50°C, pH 5.0). Key parameters:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Catalyst Loading | 5 mol% Pd(OAc)2 |

| Ligand | BINAP (10 mol%) |

| Yield | 68% |

Comparative Analysis of Production Methods

Table 2: Method Comparison for 7FTrp Synthesis

| Method | Scale | Cost ($/g) | Purity | Chirality Control |

|---|---|---|---|---|

| Engineered TrpB | Multi-gram | 120 | >99% | L-form only |

| G1PylRS in E. coli | Milligram | 450 | 95% | L-form |

| Chemical Synthesis | Gram | 980 | 98% | Requires HPLC |

Critical Insights :

-

Enzymatic routes dominate for >1g scales due to superior stereocontrol

-

Microbial incorporation remains optimal for labeled protein production

-

Chemical synthesis suits niche applications requiring non-biological matrices

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves chiral resolution or enantioselective synthesis. A common approach is:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the α-amino group during indole coupling .

Indole coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 7-fluoroindole moiety to the propanoic acid backbone. Ensure regioselectivity by optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (e.g., anhydrous DMF, 80°C) .

Deprotection : Remove the Boc/Fmoc group under acidic conditions (e.g., TFA) while preserving the fluorine substituent’s integrity .

Purification : Use reverse-phase HPLC or recrystallization (ethanol/water) to isolate the enantiomerically pure (S)-form. Validate purity via chiral HPLC (e.g., Chiralpak IA column) and compare retention times with standards .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:

Combine spectroscopic and computational techniques:

- X-ray crystallography : Resolve the absolute (S)-configuration by growing single crystals in a solvent system (e.g., methanol/water) and analyzing diffraction data .

- NMR spectroscopy : Confirm the 7-fluoroindole substitution pattern via ¹H/¹³C NMR (e.g., δ ~7.2–7.4 ppm for indole protons, coupling constants for fluorine) and ¹⁹F NMR (δ ~-115 to -120 ppm for aromatic fluorine) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (C₁₁H₁₀FN₂O₂⁺: calc. 221.08, observed 221.07) .

Advanced: How does the 7-fluoro substitution influence molecular interactions in receptor-binding studies?

Methodological Answer:

The 7-fluoro group modulates electronic and steric effects:

- Electronic effects : Fluorine’s electronegativity alters indole ring electron density, enhancing hydrogen bonding with target proteins (e.g., serotonin receptors). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

- Steric effects : Compare binding affinities (Kd) of 5-, 6-, and 7-fluoro analogs via surface plasmon resonance (SPR) or radioligand assays. The 7-fluoro position may reduce steric hindrance in planar binding pockets .

- Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions to binding .

Advanced: How to address contradictions in reported pharmacological data (e.g., cytotoxicity vs. neuroprotection)?

Methodological Answer:

Resolve discrepancies via systematic experimental design:

Standardize assays : Use identical cell lines (e.g., SH-SY5Y neurons) and treatment durations across studies. Include positive controls (e.g., fluoxetine for serotonin uptake) .

Dose-response analysis : Test concentrations from 1 nM–100 µM to identify therapeutic vs. toxic thresholds.

Mechanistic validation : Knock out target receptors (e.g., CRISPR/Cas9-edited 5-HT₃) to confirm specificity .

Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (e.g., Cochrane Review guidelines) .

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Methodological Answer:

Maintain chirality via:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) in key steps .

- Continuous monitoring : Implement in-line PAT (process analytical technology) tools (e.g., Raman spectroscopy) to track enantiomeric excess (ee) in real time .

- Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers in chiral solvents (e.g., ethyl lactate) to enrich the (S)-form .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies:

pH-dependent degradation : Incubate the compound in buffers (pH 1–10, 37°C) and quantify degradation products via LC-MS.

Oxidative stress testing : Expose to H₂O₂ (0.3% v/v) and monitor indole ring oxidation using UV-Vis (λ = 280 nm) .

Thermal stability : Use DSC/TGA to determine melting points and decomposition temperatures. Store lyophilized samples at -20°C with desiccants .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

Leverage in silico platforms:

- CYP450 metabolism prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely oxidation sites (e.g., indole C-2 or C-5) .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Validate with in vitro microsomal assays .

Advanced: How to resolve discrepancies in reported logP values?

Methodological Answer:

Standardize measurement protocols:

- Experimental : Use shake-flask method (octanol/water) with HPLC quantification. Ensure pH 7.4 and temperature control (25°C) .

- Computational : Compare predictions from multiple software (e.g., ChemAxon, ACD/Labs) and correlate with experimental data.

- Meta-analysis : Aggregate literature values and calculate weighted averages, excluding outliers with Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.